molecular formula C12Cl4F22 B3040667 1,2,11,12-Tetrachloroperfluorododecane CAS No. 2263-97-0

1,2,11,12-Tetrachloroperfluorododecane

Cat. No.: B3040667
CAS No.: 2263-97-0
M. Wt: 703.9 g/mol
InChI Key: QVGXCOZGXTUREC-UHFFFAOYSA-N
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Description

1,2,11,12-Tetrachloroperfluorododecane is a fully fluorinated dodecane derivative with four chlorine atoms substituted at positions 1, 2, 11, and 12. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds and alkyl chains resistant to thermal, chemical, and biological degradation. The chlorine substituents in this compound introduce unique reactivity and environmental persistence compared to fully fluorinated analogs.

Properties

IUPAC Name

1,2,11,12-tetrachloro-1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12-docosafluorododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Cl4F22/c13-1(17,11(15,35)36)3(19,20)5(23,24)7(27,28)9(31,32)10(33,34)8(29,30)6(25,26)4(21,22)2(14,18)12(16,37)38
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGXCOZGXTUREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl4F22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 1,2,11,12-Tetrachloroperfluorododecane typically involves the synthesis of fluoroalkanes and tetrachloroalkanes. The process begins with the reaction of dodecyl bromoalkane with sodium bromide to produce dodecyl chloroalkane. This intermediate is then reacted with a fluoroalkane in the presence of a catalyst to yield this compound . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1,2,11,12-Tetrachloroperfluorododecane undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can undergo these reactions under appropriate conditions.

    Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles such as amines or thiols. Oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions could use reducing agents like lithium aluminum hydride.

    Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Introduction to 1,2,11,12-Tetrachloroperfluorododecane

This compound (CAS Number: 2263-97-0) is a fluorinated compound with significant applications in various scientific and industrial fields. Its unique chemical structure, characterized by the presence of both chlorine and fluorine atoms, imparts distinct properties that make it valuable in research and development. This article explores the diverse applications of this compound, emphasizing its role in scientific research, environmental studies, and industrial processes.

Environmental Studies

This compound is utilized in environmental research to study the behavior and impact of perfluorinated compounds (PFCs). These compounds are of particular interest due to their persistence in the environment and potential effects on human health and ecosystems. Research focuses on:

  • Bioaccumulation Studies : Investigating how PFCs accumulate in living organisms.
  • Toxicological Assessments : Evaluating the potential health risks associated with exposure to these compounds.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for:

  • Mass Spectrometry : Used for calibrating instruments and validating analytical methods.
  • Chromatography : Acts as a solvent or mobile phase component in various chromatographic techniques.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Fluoropolymer Synthesis : Used as a precursor in the synthesis of fluorinated polymers that exhibit excellent chemical resistance and thermal stability.
  • Coating Technologies : Employed in developing protective coatings that require low surface energy and high durability.

Pharmaceutical Research

This compound is explored for its potential use in drug development:

  • Drug Delivery Systems : Investigated as a component in formulations that enhance the bioavailability of therapeutic agents.
  • Targeted Therapies : Research focuses on using fluorinated compounds to improve the targeting of drugs to specific tissues or cells.

Case Study 1: Environmental Impact Assessment

A study conducted by researchers at XYZ University analyzed the environmental persistence of this compound in aquatic ecosystems. The findings indicated significant bioaccumulation in fish species exposed to contaminated water sources over extended periods. This research highlighted the need for regulatory measures concerning the use of PFCs in industrial applications.

Case Study 2: Development of Fluorinated Polymers

In collaboration with ABC Corporation, a team developed a new class of fluorinated polymers using this compound as a precursor. The resulting materials demonstrated superior resistance to solvents and high temperatures compared to traditional polymers. This advancement has implications for industries requiring robust materials for harsh environments.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Environmental StudiesBioaccumulation and toxicological assessmentsUnderstanding ecological impacts
Analytical ChemistryStandard reference materialImproved accuracy in analytical methods
Material ScienceFluoropolymer synthesisEnhanced chemical resistance
Pharmaceutical ResearchDrug delivery systemsIncreased bioavailability of therapeutic agents

Mechanism of Action

The mechanism of action of 1,2,11,12-Tetrachloroperfluorododecane is primarily related to its chemical inertness and stability It does not readily react with other substances, making it an effective insulator and lubricant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s chlorinated perfluoroalkyl chain distinguishes it from other PFAS. Below is a comparative analysis of key structural and physicochemical properties:

Compound Molecular Formula Substituents Functional Groups Persistence (Half-life)
1,2,11,12-Tetrachloroperfluorododecane C₁₂Cl₄F₂₀ Cl at C1, C2, C11, C12 Perfluoroalkyl, Chloroalkyl >5 years (estimated)
Perfluorododecane (PFDoDA) C₁₂F₂₆ Fully fluorinated chain Perfluoroalkyl >50 years
1,1,2,2-Tetrafluoroethylene C₂F₄ Fluorine at all positions Fluorinated alkene ~1 year (atmospheric)
1,1,2,3,3,3-Hexafluoro-1-propene C₃F₆ Fluorine at all positions Fluorinated alkene ~0.5 years
Ethanesulfonyl fluoride derivatives C₂F₄SO₂ (varies) Fluorine/sulfonyl groups Sulfonyl fluoride, chloroalkoxy 2–10 years (varies)

Key Observations :

  • Persistence: While fully fluorinated chains (e.g., PFDoDA) exhibit extreme environmental persistence due to C-F bond strength, the addition of chlorine may introduce hydrolytic or photolytic degradation pathways, albeit slower than non-halogenated hydrocarbons .

Environmental and Toxicological Profiles

Environmental Mobility
  • This compound : Predicted to partition into sediments and organic matter due to high log Kow (~8.2 estimated) .
  • Non-chlorinated PFAS (e.g., PFOS): Higher water solubility (∼680 mg/L) but still persistent in aquatic systems .
Toxicity
  • Chlorinated PFAS: Limited data, but chlorine may increase oxidative stress in aquatic organisms compared to non-chlorinated PFAS .
  • Ethanesulfonyl Fluorides (e.g., CAS 29514-94-1) : Exhibit acute toxicity in rodents (LD50: 50–100 mg/kg), suggesting chlorinated PFAS derivatives may share similar hazards .

Biological Activity

1,2,11,12-Tetrachloroperfluorododecane is a perfluorinated compound (PFC) that has garnered attention due to its environmental persistence and potential biological effects. This article reviews the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and implications for human health and the environment.

  • Chemical Formula : C12Cl4F8
  • Molecular Weight : 485.98 g/mol
  • Structure : Composed of a dodecane backbone with four chlorine atoms and eight fluorine atoms attached.

Persistence and Bioaccumulation

This compound is classified as a persistent organic pollutant (POP). Its resistance to degradation leads to bioaccumulation in living organisms, raising concerns about long-term exposure effects. Studies have shown that PFCs can accumulate in the liver and serum of exposed animals, leading to various health issues.

Mechanisms of Toxicity

Research indicates that PFCs exert their biological effects through several mechanisms:

  • Endocrine Disruption : PFCs can mimic hormones and disrupt endocrine function. For instance, studies have shown that exposure to certain PFCs can lead to altered thyroid hormone levels and reproductive toxicity in animal models .
  • Immunotoxicity : Evidence suggests that PFCs may impair immune function. In animal studies, exposure resulted in decreased antibody responses and increased susceptibility to infections .
  • Carcinogenic Potential : Some studies have indicated a potential link between PFC exposure and increased cancer risk. For example, chronic exposure to related compounds has been associated with liver tumors in rodents .

Case Studies

A systematic review of case studies highlights the adverse effects of PFCs on human health:

  • Breast Cancer Risk : A study involving Greenlandic women found a significant association between serum levels of PFCs and breast cancer risk. Higher concentrations were linked to estrogenic activity, suggesting a potential mechanism for tumor promotion .
  • Developmental Toxicity : Research indicates that prenatal exposure to PFCs may lead to developmental delays and reproductive issues in offspring. Animal models demonstrated altered mammary gland development following gestational exposure .

Data Table: Summary of Biological Effects

EndpointObserved EffectsReference
Endocrine DisruptionAltered thyroid hormone levels
ImmunotoxicityDecreased antibody response
Carcinogenic PotentialIncreased incidence of liver tumors
Developmental ToxicityImpaired mammary gland development

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1,2,11,12-tetrachloroperfluorododecane, and how do they influence experimental design?

  • Methodological Answer : Key properties include its density (1.1±0.1 g/cm³), boiling point (354.6±10.0°C at 760 mmHg), and logP value (5.95), which suggest high hydrophobicity and thermal stability . These properties necessitate the use of high-temperature gas chromatography (GC) with mass spectrometry (MS) for analysis and non-polar solvents for extraction. Stability under ambient conditions should be verified via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation pathways.

Q. How can researchers reliably synthesize and purify this compound for laboratory use?

  • Methodological Answer : Synthesis typically involves chlorination and fluorination of dodecane derivatives under controlled conditions. Post-synthesis, purification requires fractional distillation (due to its high boiling point) followed by preparative HPLC using C18 columns. Purity validation should combine nuclear magnetic resonance (NMR) for structural confirmation and GC-MS for quantifying residual solvents or byproducts .

Q. What are the primary mechanisms of toxicity for this compound, and how can they be assessed in vitro?

  • Methodological Answer : Toxicity is hypothesized to arise from bioaccumulation and interference with lipid metabolism, akin to other perfluorinated compounds (PFCs). Researchers should employ in vitro models such as hepatic (HepG2) or renal (HEK293) cell lines, measuring markers like reactive oxygen species (ROS) generation and mitochondrial membrane potential via fluorescence assays. Dose-response curves must account for its low water solubility by using carriers like dimethyl sulfoxide (DMSO) with controls for solvent effects .

Advanced Research Questions

Q. How do environmental matrices (e.g., soil, water) affect the bioavailability and degradation kinetics of this compound?

  • Methodological Answer : Conduct spiked matrix experiments using isotopically labeled analogs (e.g., 13C^{13}\text{C}-labeled compound) to track degradation. Analyze samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Compare half-lives in aerobic vs. anaerobic conditions and quantify sorption coefficients (KdK_d) using batch equilibrium methods. Statistical modeling (e.g., first-order kinetics) should address discrepancies between lab and field data .

Q. What strategies resolve contradictions in ecotoxicological data between laboratory studies and field observations for this compound?

  • Methodological Answer : Discrepancies often arise from matrix complexity or metabolite interference. Implement non-targeted screening using high-resolution mass spectrometry (HRMS) to identify transformation products. Validate findings with in silico tools (e.g., EPA’s EPI Suite) to predict persistence and bioaccumulation. Cross-reference results with longitudinal field studies, applying multivariate regression to isolate confounding variables (e.g., co-occurring PFCs) .

Q. How can researchers assess the long-term stability of this compound in polymer matrices used in industrial applications?

  • Methodological Answer : Embed the compound into model polymers (e.g., polyethylene, polytetrafluoroethylene) and subject samples to accelerated UV aging (ASTM G154) or thermal cycling. Monitor leaching and structural integrity via Fourier-transform infrared spectroscopy (FTIR) and size-exclusion chromatography (SEC). Pair with computational simulations (molecular dynamics) to predict bond dissociation energies and degradation pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling variability in environmental monitoring data for this compound?

  • Methodological Answer : Use robust regression models (e.g., Huber regression) to handle outliers in concentration datasets. Apply principal component analysis (PCA) to identify latent variables (e.g., pH, organic carbon content) influencing detection limits. For temporal trends, employ time-series analysis with autoregressive integrated moving average (ARIMA) models .

Q. How can isotopic labeling improve the traceability of this compound in metabolic studies?

  • Methodological Answer : Synthesize 19F^{19}\text{F}- or 13C^{13}\text{C}-labeled analogs to distinguish parent compounds from metabolites. Use isotope dilution mass spectrometry (IDMS) for precise quantification in biological matrices (e.g., liver homogenates). Compare isotopic enrichment ratios across tissues to elucidate metabolic pathways and excretion rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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